1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)
Description
Historical Context and Evolution of Pyrimidodiazepine Chemistry
The history of pyrimidodiazepines is intrinsically linked to the broader field of diazepine (B8756704) chemistry, which gained prominence with the discovery of benzodiazepines in the mid-20th century. Compounds like chlordiazepoxide, introduced in 1960, marked the beginning of extensive research into seven-membered heterocyclic rings containing nitrogen. jocpr.com This success spurred chemists to explore the fusion of the diazepine ring with other heterocyclic systems to create novel molecular architectures with unique properties.
The fusion of a pyrimidine (B1678525) ring with a diazepine ring gives rise to the pyrimidodiazepine scaffold. Early enzymatic studies, such as the work on pyrimidodiazepine synthase from Drosophila melanogaster reported in 1984, indicated the presence of this structural motif in biological pathways. wikipedia.org This enzyme catalyzes the conversion of dihydroneopterin triphosphate into a pyrimidodiazepine precursor of drosopterins, highlighting a natural occurrence of this ring system. wikipedia.org
Synthetic exploration followed, with chemists developing various methods to construct these fused rings. Early syntheses of related isomers, such as pyrimido[4,5-c] airo.co.infiveable.mediazepines, were reported involving the reaction of hydrazinoisocytosines with α,γ-diketoesters. nih.gov Over time, synthetic methodologies have become more sophisticated, allowing for the efficient, one-pot synthesis of various pyrimidodiazepine derivatives. nih.gov The evolution of this chemistry has expanded to include the creation of complex, multi-ring structures where the pyrimidodiazepine core is annulated with other rings, such as in benzo[f]pyrimido[1,2-d] airo.co.infiveable.memdpi.comtriazolo[1,5-a] airo.co.innih.govdiazepine, demonstrating the continued development in this field. researchgate.netrsc.org
Significance of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic compounds, which consist of two or more interconnected rings where at least one is a heterocycle, are a cornerstone of medicinal chemistry. airo.co.infiveable.me Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring, most commonly carbon along with nitrogen, oxygen, or sulfur. nih.govmdpi.com The fusion of these rings creates rigid, three-dimensional structures with specific shapes and electronic properties that are ideal for interacting with biological targets like enzymes and receptors. fiveable.me
The significance of these systems lies in their prevalence in a vast number of pharmaceuticals and natural products. fiveable.memdpi.com They form the core structure of many drugs, contributing to their therapeutic efficacy and selectivity. fiveable.me The introduction of heteroatoms into a cyclic system imparts unique physicochemical properties, such as polarity and the ability to form hydrogen bonds, which can improve a compound's pharmacological and pharmacokinetic profile. nih.gov Consequently, the synthesis of novel fused heterocyclic systems is a major focus of drug discovery programs, aiming to develop agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. airo.co.inijpsr.com
Overview of 1H-Pyrimido[4,5-b]airo.co.innih.govdiazepine as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable template for drug discovery. nih.gov While the benzo-1,4-diazepine is a classic example, other diazepine-containing structures have also earned this distinction. nih.gov The 1H-Pyrimido[4,5-b] airo.co.innih.govdiazepine core has emerged as one such scaffold due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.
The fusion of the electron-deficient pyrimidine ring with the flexible seven-membered diazepine ring creates a unique pharmacophore. This scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. The development of efficient synthetic strategies, such as the intramolecular Friedel-Crafts cyclization to access 4-chloro-pyrimido[4,5-b] airo.co.innih.govbenzodiazepines, provides a pathway to generate libraries of compounds for screening. researchgate.net
Detailed research into derivatives of the pyrimido[4,5-b]diazepine core has validated its potential. For instance, several novel 8,9-dihydro-7H-pyrimido[4,5-b] airo.co.innih.govdiazepine derivatives were synthesized and evaluated for antimycobacterial activity. nih.gov This study demonstrated that specific compounds from the series showed moderate activity against a panel of Mycobacterium species, underscoring the scaffold's utility in developing new anti-infective agents. nih.gov
| Compound | General Structure | Observed Activity | Target Organisms |
|---|---|---|---|
| 4a | 8,9-dihydro-7H-pyrimido[5,4-b] airo.co.innih.govdiazepine derivative | Moderate Inhibition | 13 of 15 Mycobacterium spp. strains |
| 5a | 8,9-dihydro-7H-pyrimido[5,4-b] airo.co.innih.govdiazepine derivative | Moderate Inhibition | 13 of 15 Mycobacterium spp. strains |
| 5c | 8,9-dihydro-7H-pyrimido[5,4-b] airo.co.innih.govdiazepine derivative | Moderate Inhibition | 13 of 15 Mycobacterium spp. strains |
| 5d | 8,9-dihydro-7H-pyrimido[5,4-b] airo.co.innih.govdiazepine derivative | Moderate Inhibition | 13 of 15 Mycobacterium spp. strains |
The ability to readily synthesize and modify the 1H-Pyrimido[4,5-b] airo.co.innih.govdiazepine core, combined with the demonstrated biological activity of its derivatives, confirms its status as a privileged scaffold in modern medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
17072-23-0 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5H-pyrimido[4,5-b][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1-5,9H |
InChI Key |
QOOCETYAAVUZBW-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CN=CN=C2N=C1 |
Canonical SMILES |
C1=CNC2=CN=CN=C2N=C1 |
Synonyms |
1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrimido 4,5 B 1 2 Diazepine and Its Derivatives
Classical Condensation and Cyclization Reactions
Traditional synthetic routes to pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepines predominantly involve the condensation of a suitably substituted pyrimidine (B1678525) with a three-carbon synthon, followed by cyclization to form the diazepine (B8756704) ring.
Synthesis from Pyrimidines and α,β-Unsaturated Carbonyl Compounds
A common and effective method for the synthesis of pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepine derivatives involves the reaction of diaminopyrimidines with α,β-unsaturated carbonyl compounds. This reaction proceeds through a Michael addition of one of the amino groups to the unsaturated system, followed by an intramolecular condensation and cyclization to form the seven-membered diazepine ring.
For instance, the reaction of 1,3-dimethyl-6-hydrazinouracil (B1329703) with various α,β-unsaturated carbonyl compounds in refluxing ethanol (B145695) leads to the formation of pyrimido[4,5-c] mdpi.comresearchgate.netdiazepine-6,8-diones in good yields. nih.govnih.gov Although this example forms a [4,5-c] mdpi.comresearchgate.netdiazepine, the underlying principle of reacting a pyrimidine derivative with an α,β-unsaturated carbonyl compound is a key strategy in this area. nih.govnih.gov The reaction is initiated by the disappearance of the suspended 6-hydrazino uracil (B121893) into a clear solution upon the addition of the enone, with the product precipitating after a few hours of reflux. nih.gov
A more direct synthesis of the pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepine skeleton involves the condensation of o-phenylenediamine (B120857) with α,β-unsaturated ketones in the presence of a catalyst like glacial acetic acid in ethanol. nih.gov This general approach for benzodiazepine (B76468) synthesis highlights the utility of α,β-unsaturated carbonyls in forming the seven-membered ring. nih.gov
Reactions Involving Diaminopyrimidines and Chalcones
A significant and widely used variation of the aforementioned method employs chalcones, which are 1,3-diaryl-2-propen-1-ones, as the α,β-unsaturated carbonyl component. The reaction of a diaminopyrimidine, such as 4,5,6-triaminopyrimidine or 2,4,5,6-tetraaminopyrimidine, with chalcones provides a regioselective route to 8,9-dihydro-7H-pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepines. mdpi.comnih.gov
The synthesis is typically carried out by heating a mixture of the chalcone (B49325) and the tetraaminopyrimidine derivative in a suitable solvent like methanol, often with a catalyst such as boron trifluoride etherate (BF₃∙OEt₂). mdpi.com The reaction proceeds under reflux for several hours, and after neutralization and workup, the desired pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepine products are obtained. mdpi.com Microwave irradiation has also been successfully employed to drive this reaction, leading to shorter reaction times and high regioselectivity. nih.gov
The regioselectivity of the cyclization is a crucial aspect of this synthesis, determining which of the pyrimidine amino groups participates in the initial Michael addition versus the subsequent cyclization. Detailed NMR studies have been used to confirm the structures of the resulting regioisomers. nih.gov
Table 1: Examples of 8,9-dihydro-7H-pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepines synthesized from tetraaminopyrimidine and chalcones
| Chalcone Precursor | Pyrimidine Reactant | Product | Reference |
|---|---|---|---|
| Substituted Chalcones (20, 21)a-g | 2,4,5,6-Tetraaminopyrimidine dihydrochloride (B599025) (27) | 8,9-dihydro-7H-pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepines (28–33)a–g | mdpi.com |
One-Pot Synthetic Approaches to Pyrimido[4,5-b]mdpi.combeilstein-journals.orgdiazepines
One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by combining multiple reaction steps in a single flask without isolating intermediates. Several one-pot methods have been developed for the synthesis of pyrimido-fused diazepines.
A notable example is the regioselective one-pot synthesis of novel 1H-pyrimido[4,5-c] mdpi.comresearchgate.netdiazepines by reacting 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds. nih.govnih.gov This method is praised for its simplicity, mild conditions, and excellent yields. nih.govnih.gov While not forming the mdpi.combeilstein-journals.orgdiazepine isomer directly, it demonstrates the feasibility of one-pot strategies for related systems.
More broadly, one-pot, three-component reactions are a cornerstone for building fused pyrimidine systems. For instance, the synthesis of pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines has been achieved through a one-pot, three-component coupling of an aminopyrimidine, a diketone (like dimedone or 1,3-indanedione), and an aromatic aldehyde. sharif.edu Such multicomponent strategies could be adapted for the synthesis of the pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepine ring system.
Modern and Green Chemistry Approaches in 1H-Pyrimido[4,5-b]mdpi.combeilstein-journals.orgdiazepine Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. These approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures.
Aqueous Medium Synthesis
Performing organic reactions in water is a key goal of green chemistry. The synthesis of fused pyrimidines, such as pyrimido[4,5-b]quinolones, has been successfully carried out in water using a magnetically separable nano-catalyst. sharif.edu This demonstrates that the pyrimidine starting materials are amenable to aqueous reaction conditions. The use of water as a solvent not only offers environmental benefits but can also influence the reactivity and selectivity of the reaction.
Ionic Liquid Mediated Reactions
Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents.
The use of ionic liquids has been reported in the synthesis of 1,4-benzodiazepine-2,5-diones, where the IL acts as a soluble support, simplifying the purification process through simple liquid/liquid extractions. researchgate.net Furthermore, ionic liquids supported on magnetic nanoparticles have been employed as efficient and reusable catalysts for the synthesis of other fused pyrimidine systems, such as pyrimido[5,4-e] mdpi.comnih.govoxazines. jsynthchem.com These examples strongly suggest the potential for developing ionic liquid-mediated syntheses of 1H-pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepines, offering a greener and more efficient route to this important heterocyclic core.
Table 2: Chemical Compounds Mentioned
| Compound Name | Structure |
|---|---|
| 1H-Pyrimido[4,5-b] mdpi.combeilstein-journals.orgdiazepine | Fused pyrimidine and diazepine rings |
| 1,3-Dimethyl-6-hydrazinouracil | Substituted pyrimidine |
| α,β-Unsaturated Carbonyl Compound | Organic compound with conjugated system |
| Chalcone | 1,3-Diaryl-2-propen-1-one |
| 4,5,6-Triaminopyrimidine | Diaminopyrimidine |
| 2,4,5,6-Tetraaminopyrimidine | Diaminopyrimidine |
| Boron trifluoride etherate | Lewis acid catalyst |
| Dimedone | 1,3-Diketone |
| 1,3-Indanedione | 1,3-Diketone |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a pivotal technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. tandfonline.comresearchgate.net These benefits are particularly valuable in the construction of complex heterocyclic scaffolds such as the 1H-Pyrimido[4,5-b] researchgate.nettandfonline.comdiazepine core. The application of microwave irradiation can facilitate rapid and efficient cyclization reactions, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov
A notable application of this technology is the regioselective synthesis of 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.nettandfonline.comdiazepines. researchgate.net In a study by Insuasty et al., the reaction of 4,5,6-triaminopyrimidine with various chalcones was conducted under microwave irradiation. researchgate.net This approach regioselectively yielded two series of racemic pyrimidodiazepines, demonstrating the power of microwave heating to drive the reaction efficiently. Detailed NMR analysis confirmed the high regioselectivity of the cyclocondensation. researchgate.net The reaction times were significantly shorter compared to traditional thermal methods, highlighting a key advantage of microwave-assisted synthesis. researchgate.nettandfonline.com
The table below summarizes the conditions and outcomes of a representative microwave-assisted synthesis of pyrimidodiazepine derivatives.
| Starting Materials | Reaction Conditions | Product Type | Yield | Ref. |
| 4,5,6-Triaminopyrimidine and Methylenedioxychalcones | Microwave Irradiation | 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b] researchgate.nettandfonline.comdiazepines and regioisomers | Good to Excellent | researchgate.net |
This methodology showcases how microwave irradiation serves as an effective tool for the rapid assembly of the pyrimidodiazepine framework. researchgate.net
Functionalization and Derivatization Strategies of the 1H-Pyrimido[4,5-b]researchgate.nettandfonline.comdiazepine Core
The generation of molecular diversity is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). The 1H-Pyrimido[4,5-b] researchgate.nettandfonline.comdiazepine scaffold serves as a versatile template for the introduction of a wide array of substituents, allowing for the fine-tuning of its chemical properties.
One effective strategy involves the synthesis of a key intermediate that can be readily functionalized. For instance, a methodology was developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b] researchgate.nettandfonline.combenzodiazepines. researchgate.net The chlorine atom at the 4-position acts as a leaving group, enabling subsequent nucleophilic substitution reactions. This approach allows for the introduction of an additional point of diversity into the target molecules, providing an efficient route to access a library of compounds based on this privileged substructure. researchgate.net
Similarly, in the related pyrimido[4,5-b] researchgate.nettandfonline.combenzothiazepine series, a sulfide (B99878) group was selectively oxidized to the corresponding sulfoxide (B87167). nih.gov This sulfoxide group proved to be a versatile handle for derivatization, undergoing facile substitution reactions when treated with various nucleophiles, such as amines. nih.gov This strategy highlights a powerful method for generating a library of novel heterocyclic compounds. nih.gov The synthesis of distinct series of 8,9-dihydro-7H-pyrimido[5,4-b] researchgate.nettandfonline.comdiazepines with varying substitution patterns further underscores the accessibility of diverse analogues within this class of compounds. nih.gov These derivatization approaches are crucial for building libraries of compounds for biological screening and developing an understanding of the SAR for the scaffold. nih.gov
Regioselectivity—the control over the orientation of chemical bond formation—is a critical aspect of synthesizing complex molecules like pyrimidodiazepines. Achieving high regioselectivity simplifies purification processes and ensures the unambiguous characterization of the final products.
In the context of the 1H-Pyrimido[4,5-b] researchgate.nettandfonline.comdiazepine system, regioselectivity is often determined during the initial cyclization step. The microwave-assisted synthesis of 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.nettandfonline.comdiazepines from 4,5,6-triaminopyrimidine and unsymmetrical chalcones demonstrated high regioselectivity. researchgate.net The specific regioisomer formed depends on which nitrogen atom of the triaminopyrimidine attacks which electrophilic center of the chalcone, a process influenced by the electronic and steric properties of the reactants. The successful prediction and achievement of this selectivity, confirmed by NMR, is a significant synthetic accomplishment. researchgate.net
While not involving the exact 1H-Pyrimido[4,5-b] researchgate.nettandfonline.comdiazepine core, studies on the closely related dipyrimido[4,5-b:4′,5′-e] researchgate.nettandfonline.comthiazepine system have also emphasized the importance of regiocontrol. tandfonline.com In the synthesis of these molecules, the regioselectivity of the heterocyclization was confirmed through theoretical GIAO calculations, demonstrating that the attachment of a thiol moiety to a chloromethyl group was the plausible pathway. tandfonline.com Such computational and experimental confirmations are vital for establishing robust and predictable synthetic routes.
Stereoselective Aspects in 1H-Pyrimido[4,5-b]researchgate.nettandfonline.comdiazepine Synthesis
When the pyrimidodiazepine core or its substituents contain chiral centers, the control of stereochemistry becomes a paramount challenge. The synthesis of single enantiomers or diastereomers is often essential for understanding biological activity, as different stereoisomers can have vastly different pharmacological profiles.
In many reported syntheses of 1H-Pyrimido[4,5-b] researchgate.nettandfonline.comdiazepine derivatives, the products are obtained as racemic mixtures. For example, the microwave-assisted reaction between 4,5,6-triaminopyrimidine and chalcones resulted in a series of new racemic 4-amino-6,8-diaryl-8,9-dihydro-7H-pyrimido[4,5-b] researchgate.nettandfonline.comdiazepines. researchgate.net The creation of a stereocenter at the C8 position occurred without facial selectivity, leading to a 1:1 mixture of enantiomers.
However, the importance of stereochemistry has been recognized in related, more complex fused heterocyclic systems. In the synthesis of benzo[f]pyrimido[1,2-d] researchgate.netresearchgate.netnih.govtriazolo[1,5-a] researchgate.nettandfonline.comdiazepine derivatives, the stereochemistry and relative configurations of the synthesized compounds were rigorously determined using 1D and 2D NMR spectroscopy and confirmed by X-ray crystallography. nih.gov Furthermore, that study demonstrated that starting with enantiomerically pure materials led to the formation of the corresponding enantiopure quinazolinotriazolobenzodiazepine, showcasing a substrate-controlled stereoselective synthesis. nih.gov While this example does not pertain to the specific parent scaffold of this article, it illustrates a key principle that could be applied to future stereoselective syntheses of 1H-Pyrimido[4,5-b] researchgate.nettandfonline.comdiazepine derivatives.
Chemical Reactivity and Transformation of the 1h Pyrimido 4,5 B 1 2 Diazepine Core
Tautomerism and Isomerization Studies of Pyrimidodiazepine Systems
The potential for tautomerism is a fundamental characteristic of the 1H-Pyrimido[4,5-b] acs.orgnih.govdiazepine (B8756704) system, influencing its stability, reactivity, and biological interactions. The presence of multiple nitrogen atoms and labile protons allows for the existence of various tautomeric forms.
Studies involving NMR spectroscopy, X-ray analysis, and quantum chemical calculations have shed light on the predominant tautomers in different pyrimido[4,5-b] acs.orgnih.govdiazepine derivatives. For instance, in the case of 6,8-diphenyl-pyrimido[4,5-b] acs.orgnih.govdiazepin-4-ols, it has been determined that the enamine form is more stable than the diimine form. This preference is attributed to the electron-withdrawing nature of the 4-hydroxypyrimidine (B43898) ring and the formation of intermolecular hydrogen bonds.
Conversely, for 6,8-diaryl-2,3,4,7-tetrahydro-1,3-dimethyl-1H-pyrimido[4,5-b] acs.orgnih.govdiazepine-2,4-diones, the diimine form is the favored tautomer. This highlights the significant influence of substituents on the tautomeric equilibrium of the pyrimidodiazepine core.
The 1,4-diazepine ring itself can exist in two tautomeric forms, the 6H and 1H forms, which adds another layer of complexity to the isomerization possibilities within this fused heterocyclic system.
Electrophilic and Nucleophilic Reactions of the Fused Rings
The electron distribution within the fused pyrimidine (B1678525) and diazepine rings dictates the sites susceptible to electrophilic and nucleophilic attack. The pyrimidine ring, being electron-deficient, generally directs nucleophilic substitution, while the diazepine ring's reactivity is more nuanced and dependent on its substituents and tautomeric form.
Research on related pyrimido[5,4-b] acs.orgnih.govdiazepine derivatives has provided insights into the reactivity of this class of compounds. For example, in the synthesis of antimycobacterial agents, various 8,9-dihydro-7H-pyrimido[5,4-b] acs.orgnih.govdiazepines were efficiently prepared, indicating the accessibility of the core structure to synthetic modifications. nih.gov
Further studies on benzo[e]pyrimido[5,4-b] acs.orgnih.govdiazepin-6(11H)-ones have demonstrated that substitutions at the 2-position of the pyrimidine ring are feasible. The exploration of different aniline (B41778) substituents at this position has been a key strategy in developing potent inhibitors of various kinases.
The following table summarizes some of the observed substitution patterns on related pyrimidodiazepine scaffolds:
| Compound Scaffold | Position of Substitution | Type of Reaction | Reference |
| 8,9-dihydro-7H-pyrimido[5,4-b] acs.orgnih.govdiazepines | Various | Synthesis of derivatives | nih.gov |
| 5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b] acs.orgnih.govdiazepin-6(11H)-one | 2-position | Nucleophilic substitution |
Ring Transformations and Rearrangements Involving the Diazepine Moiety
The diazepine ring within the 1H-Pyrimido[4,5-b] acs.orgnih.govdiazepine system is susceptible to ring transformations and rearrangements, often driven by ring strain or the presence of specific catalysts.
A notable transformation is the gold-catalyzed ring transformation of pyrimidodiazepine derivatives. acs.org In an unexpected reaction, pyrimidodiazepines bearing an alkyne moiety undergo a retro-Mannich-type carbon-carbon bond cleavage and subsequent intramolecular nucleophilic cyclization in the presence of a gold catalyst. acs.org This reaction proceeds through an acyclic iminium intermediate and can lead to the formation of imidazolidines, oxazinanes, and oxazolidines, depending on the nature of the intramolecular nucleophile. acs.org This method provides a powerful tool for the skeletal diversification of pyrimidine-containing macrocycles. acs.org
Furthermore, the inherent strain in the pyrimidodiazepine system can lead to ring-opening reactions. For example, 2-Amino-4-keto-6-methyl-7,8-dihydro-3H,9H-pyrimido[4,5-b] acs.orgnih.govdiazepine (6-Me-7,8-PDH2) is more unstable in neutral solution compared to its pterin (B48896) analogue. nih.gov Its decomposition is believed to occur via hydrolytic opening of the 5,6-imine bond in the diazepine ring, followed by autooxidation. nih.gov This instability highlights the delicate balance of forces within the fused ring system.
A pyrimidodiazepine synthase enzyme is also known to catalyze a ring-opening and cyclizing reaction, converting a pyrimidodiazepine to 6-pyruvoyltetrahydropterin.
Oxidation and Reduction Chemistry of Pyrimidodiazepines
The oxidation and reduction chemistry of the 1H-Pyrimido[4,5-b] acs.orgnih.govdiazepine core is crucial for its metabolic fate and the design of prodrugs. The nitrogen atoms and the double bonds within the fused rings represent potential sites for redox reactions.
Studies on 2-Amino-4-keto-6-methyl-7,8-dihydro-3H,9H-pyrimido[4,5-b] acs.orgnih.govdiazepine (6-Me-7,8-PDH2) have shown that it can be reduced to its 5,6,7,8-tetrahydro form (6-Me-PDH4) both chemically and enzymatically by dihydrofolate reductase. nih.gov This tetrahydro derivative can then be oxidized by halogens to the corresponding quinoid dihydropyrimidodiazepine. nih.gov
The following table outlines the observed oxidation and reduction reactions on a pyrimidodiazepine derivative:
| Starting Compound | Reaction | Reagent/Enzyme | Product | Reference |
| 2-Amino-4-keto-6-methyl-7,8-dihydro-3H,9H-pyrimido[4,5-b] acs.orgnih.govdiazepine | Reduction | Dihydrofolate reductase / Chemical reduction | 2-Amino-4-keto-6-methyl-5,6,7,8-tetrahydro-3H,9H-pyrimido[4,5-b] acs.orgnih.govdiazepine | nih.gov |
| 2-Amino-4-keto-6-methyl-5,6,7,8-tetrahydro-3H,9H-pyrimido[4,5-b] acs.orgnih.govdiazepine | Oxidation | Halogens | Quinoid dihydropyrimidodiazepine | nih.gov |
This demonstrated redox chemistry underscores the potential for the 1H-Pyrimido[4,5-b] acs.orgnih.govdiazepine core to participate in biological electron transfer processes.
Structure Activity Relationship Sar Studies of 1h Pyrimido 4,5 B 1 2 Diazepine Derivatives
General Principles of SAR Applied to the Pyrimidodiazepine Scaffold
The 1H-Pyrimido[4,5-b] researchgate.netresearchgate.netdiazepine (B8756704) core is a heterocyclic system composed of a pyrimidine (B1678525) ring fused to a seven-membered diazepine ring. A fundamental principle of its SAR lies in the pyrimidine portion acting as a bioisosteric mimic of the adenine (B156593) base of adenosine (B11128) triphosphate (ATP). This allows many derivatives to function as competitive inhibitors at the ATP-binding site of various protein kinases. Compounds featuring this scaffold have demonstrated anticancer activity, which is often attributed to the inhibition of serine/threonine kinases. researchgate.net
The general SAR principles for this scaffold indicate that:
The Pyrimidine Ring: This is often essential for activity, acting as the primary "hinge-binding" element within kinase domains. Substitutions at the 2- and 4-positions of the pyrimidine ring can modulate potency and selectivity.
The Diazepine Ring: This seven-membered ring provides a flexible three-dimensional structure that can be functionalized at multiple positions. researchgate.net The size and conformational flexibility of this ring allow its substituents to access and interact with different regions of a target's binding pocket, influencing both affinity and selectivity.
Fused Benzene (B151609) Ring (in analogues): In related structures like benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-ones, the fused benzene ring extends the planar system and provides further points for substitution, which can significantly impact inhibitor potency against targets like Aurora kinases.
Impact of Substituent Variation on Biological Activity and Selectivity
The modification of substituents on the pyrimidodiazepine core has a profound effect on biological activity and target selectivity. Research has explored substitutions on both the pyrimidine and diazepine rings, leading to the identification of derivatives with distinct pharmacological profiles, including anticancer and antimicrobial activities.
For instance, studies on tricyclic azepine derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase revealed that pyrimido[4,5-b] researchgate.netresearchgate.netdiazepines exhibit different SAR compared to their oxazepine or thiazepine counterparts. While often less potent against EGFR than the corresponding oxazepines, the diazepine derivatives showed significant inhibitory activity against the KDR (VEGFR-2) tyrosine kinase, demonstrating that the nature of the seven-membered ring is key to selectivity. researchgate.net These derivatives were also effective inhibitors of EGFR autophosphorylation in cellular assays. researchgate.net
| Compound/Scaffold | Target Kinase | Biological Activity Finding | Reference |
| Pyrimido[4,5-b]-1,4-diazepines | EGFR, KDR | Showed appreciable inhibitory activity against KDR tyrosine kinase, unlike analogous oxazepines. | researchgate.net |
| Pyrimido[4,5-b]-1,4-diazepines | EGFR | Demonstrated significant ability to inhibit autophosphorylation of EGFR in DiFi cells. | researchgate.net |
| Oxazepine Analogues | EGFR | Generally more potent as EGFR tyrosine kinase inhibitors compared to thiazepines and diazepines. | researchgate.net |
In a different context, the synthesis of 2,4-diaryl-pyrimido[4,5-b] researchgate.netresearchgate.netdiazepines via the condensation of chalcones with 4,5-diaminopyrimidine (B145471) has yielded compounds with notable antimicrobial properties. kfnl.gov.sa The variation of the aryl groups at positions 2 and 4 of the diazepine ring directly influenced the spectrum of activity against different bacterial and fungal strains. This highlights the importance of these positions for interacting with microbial-specific targets.
| Compound ID (substituents) | Test Organism | Activity Level | Reference |
| 10d (Aryl groups not specified) | Salmonella | Highly Active | kfnl.gov.sa |
| 8b (Aryl groups not specified) | P. aeruginosa | Highly Active | kfnl.gov.sa |
| 5b (Isothiazoline precursor) | Candida albicans | Highly Active | kfnl.gov.sa |
Note: Specific IC50 or MIC values were not provided in the abstract.
Furthermore, a versatile synthetic strategy allows for the creation of a pyrimido[4,5-b] researchgate.netresearchgate.netdiazepine-2,4,6-trione scaffold, which can be sequentially functionalized at three different positions. This provides a platform for rapidly generating diverse libraries of compounds to probe the SAR and discover novel bioactive agents. researchgate.net
Conformational Analysis and its Correlation with Biological Outcomes
The seven-membered diazepine ring endows the 1H-Pyrimido[4,5-b] researchgate.netresearchgate.netdiazepine scaffold with considerable conformational flexibility. This non-planar ring can adopt various low-energy conformations, such as boat, twist-boat, and chair forms. The specific conformation adopted by a derivative upon binding to its biological target is critical for establishing effective molecular interactions and, consequently, for its biological activity.
While specific, detailed conformational analysis studies on the parent 1H-Pyrimido[4,5-b] researchgate.netresearchgate.netdiazepine are not widely available in the surveyed literature, the importance of this aspect is highlighted in studies of analogous structures. For example, in the development of 4D-QSAR models for benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-one inhibitors of Aurora A kinase, molecular dynamics (MD) simulations were employed. These simulations generate a large ensemble of possible conformations for each molecule, providing insight into its dynamic behavior and conformational preferences. This approach acknowledges that a molecule's ability to adopt a specific bioactive conformation is key to its potency.
The correlation between conformation and biological outcome is a central theme in SAR. The spatial arrangement of substituents on the flexible diazepine ring dictates how they are presented to the amino acid residues of a binding pocket. A favorable conformation will maximize complementary interactions (e.g., hydrogen bonds, hydrophobic contacts), leading to high affinity, whereas a sterically hindered or misaligned conformation will result in weak or no binding. Therefore, understanding the conformational landscape of these derivatives is essential for the rational design of more potent and selective inhibitors.
3D-QSAR Analysis and Predictive Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is a powerful computational tool used to correlate the 3D properties of a series of molecules with their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that can guide the design of new, more potent derivatives.
These methods have been applied to pyrimidodiazepine-related scaffolds to design novel kinase inhibitors. For example, 3D-QSAR studies have been utilized in the effort to design new VEGFR-2 inhibitors based on the pyrimido-diazepine core. researchgate.net
A highly relevant and sophisticated example is the development of a 4D-QSAR model for a series of benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-one derivatives as Aurora A kinase inhibitors. This approach extends conventional 3D-QSAR by incorporating a fourth dimension: conformational flexibility, generated through molecular dynamics simulations. This receptor-independent model provided valuable insights for designing new active derivatives. The study highlights that computational techniques can effectively model the relationship between the structure of pyrimidodiazepine analogues and their kinase inhibitory activity, enabling the prediction of a compound's potency before its synthesis.
The general workflow for such a study involves:
Dataset Selection: A series of compounds with a common scaffold and a range of biological activities is chosen.
Conformational Sampling: Molecular dynamics simulations are run to generate a representative ensemble of conformations for each molecule.
Molecular Alignment: The molecules are superimposed in 3D space based on a common substructure.
Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated around each molecule.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in the field values with the variations in biological activity.
Validation: The model's statistical robustness and predictive power are rigorously validated.
Such predictive models provide contour maps that visualize regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity, thereby serving as an invaluable guide for medicinal chemists.
Biological Target Identification and Mechanism of Action Studies of 1h Pyrimido 4,5 B 1 2 Diazepine Derivatives Preclinical Focus
Enzyme Inhibition Studies (e.g., Kinases, Receptors)
Derivatives based on the pyrimidodiazepine core have been identified as potent inhibitors of several key enzymes involved in pathological processes, most notably in oncology. The primary focus has been on protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.
The inhibition of receptor tyrosine kinases, which play a central role in angiogenesis and tumor growth, is a key strategy in cancer therapy. Certain pyrimidodiazepine derivatives have shown significant activity against these targets.
Kinase Insert Domain-containing Receptor (KDR/VEGFR-2): A series of pyrazolo[4,3-b]pyrimido[4,5-e] nih.govmdpi.comdiazepine (B8756704) derivatives were designed as multi-targeted kinase inhibitors. nih.gov Many of these compounds demonstrated potent enzymatic activity against KDR, a critical receptor in the vascular endothelial growth factor (VEGF) signaling pathway. nih.gov The compound designated 17g emerged as a particularly potent inhibitor, displaying an IC50 value of 21.6 nM against KDR. nih.gov This highlights the scaffold's potential in developing anti-angiogenic agents.
Epidermal Growth Factor Receptor (EGFR): While not a direct 1H-Pyrimido[4,5-b] nih.govmdpi.comdiazepine, a novel class of structurally related tricyclic azepine derivatives, pyrimido[4,5-b]-1,4-benzoxazepines, were described as inhibitors of EGFR tyrosine kinase. Two compounds from this series showed potent EGFR inhibitory activity with IC50 values between 0.47 and 0.69 µM in cellular phosphorylation assays. This demonstrates that the broader pyrimido-azepine scaffold can be adapted to target EGFR.
No specific inhibitory data for 1H-Pyrimido[4,5-b] nih.govmdpi.comdiazepine derivatives against Flt3 or c-Kit kinases were identified in the reviewed literature.
Table 1: Receptor Tyrosine Kinase (RTK) Inhibition by Pyrimidodiazepine and Related Derivatives
| Compound Scaffold | Target Kinase | Key Derivative | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|---|
| Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govmdpi.comdiazepine | KDR (VEGFR-2) | 17g | 21.6 nM | nih.gov |
| Pyrimido[4,5-b]-1,4-benzoxazepine | EGFR | Unnamed | 0.47 - 0.69 µM |
Serine-threonine kinases are essential for mitotic progression and downstream signal transduction, making them attractive targets for anticancer drugs.
Aurora A/B Kinases: The Aurora kinase family is a key regulator of mitosis, and its overexpression is common in human tumors. nih.gov The same series of pyrazolo[4,3-b]pyrimido[4,5-e] nih.govmdpi.comdiazepine derivatives that inhibited KDR also showed potent, dual inhibitory activity against Aurora A and Aurora B kinases. nih.gov Compound 17g was a standout, with IC50 values of 46.2 nM for Aurora A and 37.6 nM for Aurora B, establishing it as a multi-targeted inhibitor. nih.gov
ERK5 (BMK1): Big MAP Kinase 1 (BMK1), also known as ERK5, is a member of the mitogen-activated protein kinase (MAPK) family linked to cancer cell proliferation and survival. A series of 2-amino-5,11-disubstituted-5H-benzo[e]pyrimido[5,4-b] nih.govmdpi.comdiazepin-6(11H)-ones were identified as potent and selective inhibitors of ERK5. nih.gov Kinome-wide profiling led to the identification of compounds 11 , 18 , and 21 . Compound 11 showed a dissociation constant (Kd) for ERK5 of 19 nM and a cellular IC50 of 0.19 µM for inhibiting EGF-induced ERK5 autophosphorylation. nih.govscienceopen.com Compound 21 was similarly potent with a cellular IC50 of 0.13 µM. nih.gov
Studies specifically identifying 1H-Pyrimido[4,5-b] nih.govmdpi.comdiazepine derivatives as inhibitors of LRRK2, DCLK1/2, CDK2, GSK3 alpha, or DYRK3 were not found in the available research.
Table 2: Serine-Threonine Kinase Inhibition by Pyrimidodiazepine Derivatives
| Compound Scaffold | Target Kinase | Key Derivative | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Pyrazolo[4,3-b]pyrimido[4,5-e] nih.govmdpi.comdiazepine | Aurora A | 17g | IC50 | 46.2 nM | nih.gov |
| Aurora B | 37.6 nM | ||||
| Benzo[e]pyrimido[5,4-b] nih.govmdpi.comdiazepin-6(11H)-one | ERK5 (BMK1) | 11 | Kd | 19 nM | nih.govscienceopen.com |
| 11 | Cellular IC50 | 0.19 µM |
Beyond the kinase family, related pyrimidodiazepine structures have been investigated for their effects on other enzyme systems. Homologues of pterin (B48896) cofactors, specifically 2-amino-4-keto-6-methyl-7,8-dihydro-3H,9H-pyrimido[4,5-b] nih.govmdpi.comdiazepine (6-Me-7,8-PDH2 ), were synthesized to study the effects of ring strain on enzymatic properties. This compound could be reduced by dihydrofolate reductase (Km = 0.16 mM) to its tetrahydro form (6-Me-PDH4 ). The subsequent quinoid form was found to be a substrate for dihydropteridine reductase (Km = 33 µM). Furthermore, 6-Me-PDH4 was shown to be a cofactor for phenylalanine hydroxylase, albeit with a much slower reaction velocity compared to the natural pterin cofactor.
No studies were found that specifically link 1H-Pyrimido[4,5-b] nih.govmdpi.comdiazepine derivatives to the modulation of Caspase-3, malondialdehyde levels, or TNF-α.
Protein-Ligand Interaction Analysis
Computational chemistry provides powerful tools to visualize and understand how these inhibitor molecules bind to their target proteins, guiding further optimization of the chemical scaffold.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrimidodiazepine derivatives, docking studies have been crucial in explaining their inhibitory activity.
In studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting VEGFR-2 (KDR), docking simulations were performed to highlight the binding interactions within the enzyme's active site. ekb.eg Similarly, for the multi-targeted pyrazolo[4,3-b]pyrimido[4,5-e] nih.govmdpi.comdiazepine inhibitors of Aurora A/B and KDR, molecular docking was employed to understand the structure-activity relationships and rationalize the observed potency. nih.gov These studies typically show that the pyrimidodiazepine core acts as a scaffold, positioning key substituents to form hydrogen bonds with hinge region residues of the kinase active site, mimicking the binding of ATP. Hydrophobic interactions with other residues in the binding pocket further contribute to the stability of the complex.
Molecular dynamics (MD) simulations offer a more dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time. While MD simulations are a widely used technique to investigate the stability of inhibitor-kinase complexes mdpi.commdpi.comnih.govnih.gov, specific MD studies detailing the dynamic behavior of 1H-Pyrimido[4,5-b] nih.govmdpi.comdiazepine derivatives bound to their target kinases like Aurora, KDR, or ERK5 were not prominently featured in the reviewed literature. Such studies would be valuable to confirm the stability of binding modes predicted by docking and to understand the energetic contributions of specific interactions over time.
Modulation of Cellular Pathways (e.g., Protein-Protein Interactions, Antifibrotic Pathways)
Derivatives of the 1H-pyrimido[4,5-b] nih.govbrynmawr.edudiazepine scaffold have been investigated for their ability to modulate critical cellular signaling pathways, demonstrating potential as inhibitors of protein kinases and disruptors of protein-protein interactions. These activities are central to their preclinical evaluation as therapeutic agents.
One area of significant interest is the inhibition of receptor tyrosine kinases. For instance, a novel class of tricyclic azepine derivatives, pyrimido[4,5-b]-1,4-benzoxazepines, which are structurally related to the pyrimidodiazepine core, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Certain compounds within this class exhibit inhibitory activity in cellular phosphorylation assays with IC₅₀ values below 1 microM, while also showing high selectivity against a small panel of other kinases. nih.gov This highlights the potential of the pyrimido-azepine scaffold to serve as a basis for designing selective kinase inhibitors. nih.gov Another study focused on benzo[e]pyrimido-[5,4-b] nih.govbrynmawr.edudiazepin-6(11H)-one derivatives as potent and selective inhibitors of Big MAP Kinase 1 (BMK1/ERK5), a key component in signaling cascades that regulate numerous physiological processes.
The modulation of protein-protein interactions represents another mechanism of action. While not directly involving the core 1H-Pyrimido[4,5-b][1,4]diazepine structure, related benzodiazepine (B76468) scaffolds have shown success in this area. For example, a library of 1,4-benzodiazepine-2,5-diones was screened to find antagonists of the HDM2-p53 interaction. This interaction is a critical regulator of the p53 tumor suppressor pathway. The screening led to the identification of sub-micromolar antagonists, demonstrating that the diazepine ring system can serve as a scaffold for molecules that disrupt therapeutically relevant protein-protein interfaces.
Furthermore, the potential for these derivatives to influence antifibrotic pathways is an emerging area of research. Studies on other heterocyclic compounds, such as pirfenidone (B1678446) derivatives and rho-kinase inhibitors, have demonstrated efficacy in preclinical models of fibrosis by suppressing pathways like TGF-β1/Smad3 and p38 signaling. nih.gov Given the structural versatility of pyrimidodiazepine derivatives, exploring their activity against these fibrotic pathways is a logical direction for future research.
In Vitro Biological Evaluation Methodologies (e.g., Cell Line Inhibition, High-Throughput Screening)
The preclinical assessment of 1H-pyrimido[4,5-b] nih.govbrynmawr.edudiazepine derivatives relies heavily on a suite of in vitro biological evaluation methodologies. These techniques are essential for identifying lead compounds and elucidating their mechanisms of action at a cellular level.
Cell Line Inhibition Assays: A primary method for evaluating the anticancer potential of these compounds is through cell line inhibition screening. Novel indeno[1,2-e]pyrimido[4,5-b] nih.govbrynmawr.edudiazepine-5,11-diones were evaluated by the U.S. National Cancer Institute (NCI) against a panel of approximately 60 different human tumor cell lines. nih.gov Two compounds from this series showed remarkable activity against 48 and 57 of these cancer cell lines, respectively, with GI₅₀ (50% growth inhibition) values in the sub-micromolar to low micromolar range (0.49 to 1.46 µM). nih.gov Similarly, a series of 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] nih.govbrynmawr.edudiazepine derivatives were tested for their anti-proliferative activities against four specific cancer cell lines: PC-3 (prostate), Panc-1 (pancreatic), HepG2 (liver), and Caki-1 (kidney), to assess their potency as c-Met kinase inhibitors. google.com
Table 1: Examples of In Vitro Cell Line Inhibition by Pyrimidodiazepine Derivatives
| Compound Class | Assay Type | Target Cell Lines | Key Findings | Reference |
| Indeno[1,2-e]pyrimido[4,5-b] nih.govbrynmawr.edudiazepine-5,11-diones | NCI-60 Screen | ~60 Human Tumor Cell Lines | Compounds 5 and 6 showed broad activity against 48-57 cell lines with GI₅₀ values from 0.49-1.46 µM. | nih.gov |
| 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] nih.govbrynmawr.edudiazepine derivatives | Anti-proliferative Assay | PC-3, Panc-1, HepG2, Caki-1 | Identified compounds (17e, 17f, 18a, 18b ) with inhibitory activity, linked to c-Met kinase inhibition. | google.com |
| Pyrimido[4,5-b]-1,4-benzoxazepines | Cellular Phosphorylation Assay | EGFR-expressing cells | Displayed potent EGFR inhibitory activity with IC₅₀ values of 0.47-0.69 µM. | nih.gov |
High-Throughput Screening (HTS): HTS is a critical drug-discovery process that utilizes automation and robotics to test large libraries of chemical compounds against specific biological targets. mdpi.commdpi.com This methodology is employed to rapidly identify "hits" or lead candidates from vast compound collections. mdpi.com For scaffolds like pyrimidodiazepines, HTS can be used to screen for various activities, including enzyme inhibition or receptor binding. mdpi.com The process involves miniaturizing assays into 384- or 1536-well microtiter plates, enabling the screening of thousands to millions of compounds efficiently. mdpi.commdpi.com Specific HTS techniques, such as Thermofluor (a thermal denaturation assay) and fluorescence polarization (FP) peptide displacement assays, have been used to screen related benzodiazepine libraries for binding to protein targets like the p53-binding domain of HDM2.
In Vivo Preclinical Model Assessment (Non-human, e.g., animal models of disease)
Following promising in vitro results, pyrimidodiazepine derivatives are advanced to in vivo preclinical assessments using non-human models to evaluate their efficacy and pharmacological properties in a whole-organism context.
Animal models of specific diseases are crucial for this stage of research. For example, in the search for new antibacterial agents, a 2,3,4,5-tetrahydro-1H-pyrido[e] nih.govbrynmawr.edudiazepine derivative, compound 16c , was shown to be efficacious in a mouse infection model. This demonstrates the potential of the diazepine core in treating bacterial infections caused by pathogens like Escherichia coli and Staphylococcus aureus.
In the context of oncology, xenograft models are a standard tool. A particularly promising 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] nih.govbrynmawr.edudiazepine derivative, compound 17f , which was identified as a multi-target receptor tyrosine kinase inhibitor, demonstrated significant anti-tumor activity in a Caki-1 (human kidney cancer) tumor xenograft model in mice. google.com This finding validates the in vitro anti-proliferative results and supports further development of the compound as a potential anticancer agent. google.com Another study utilized a HeLa cell xenograft model to examine the in vivo efficacy of a benzo[e]pyrimido-[5,4-b] nih.govbrynmawr.edudiazepin-6(11H)-one derivative as a BMK1 inhibitor.
Table 2: Examples of In Vivo Preclinical Assessments
| Compound Class | Preclinical Model | Disease/Condition | Key Findings | Reference |
| 2,3,4,5-Tetrahydro-1H-pyrido[e] nih.govbrynmawr.edudiazepine | Mouse Infection Model | Bacterial Infection (E. coli, S. aureus) | Compound 16c was shown to be efficacious. | |
| 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] nih.govbrynmawr.edudiazepine | Caki-1 Tumor Xenograft (Mouse) | Kidney Cancer | Compound 17f displayed significant anti-tumor activity. | google.com |
| Benzo[e]pyrimido-[5,4-b] nih.govbrynmawr.edudiazepin-6(11H)-one | HeLa Cell Xenograft (Mouse) | Cervical Cancer | Used to investigate the in vivo efficacy of a BMK1 inhibitor. | nih.gov |
Biological Applications beyond Therapeutic Modulators (e.g., Pterin Biosynthesis)
Beyond their role as potential therapeutic modulators, specific derivatives of the pyrimidodiazepine scaffold function as critical intermediates in fundamental biological pathways, most notably in the biosynthesis of pterins.
In Drosophila melanogaster (the common fruit fly), the compound 2-amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimido[4,5-b]- nih.govbrynmawr.edudiazepine (abbreviated as PDA) is a key precursor in the biosynthesis of drosopterins, the red eye pigments of the fly. nih.govnih.gov This pyrimidodiazepine itself is enzymatically synthesized from dihydroneopterin triphosphate (H₂-NTP), a derivative of the B-vitamin folic acid. nih.gov
The conversion of H₂-NTP to the pyrimidodiazepine intermediate is a complex enzymatic process. nih.gov It involves an enzyme system with at least two protein components:
Sepiapterin Synthase A: This enzyme first converts H₂-NTP into an unstable intermediate, believed to be 6-pyruvoyltetrahydropterin. nih.gov
PDA Synthase: This heat-labile enzyme then catalyzes the conversion of the 6-pyruvoyltetrahydropterin intermediate into the final pyrimidodiazepine (PDA). nih.gov This step requires reduced glutathione, which likely supplies the necessary reducing power for the transformation. nih.govnih.gov
The pyrimidodiazepine synthase enzyme acts as a critical switch, directing the metabolic pathway specifically toward the production of drosopterins. This role highlights a fascinating biological application of the 1H-pyrimido[4,5-b] nih.govbrynmawr.edudiazepine ring system as a natural product and metabolic intermediate, distinct from its pharmacologically-driven applications as a therapeutic agent.
Computational Chemistry and Molecular Modeling of 1h Pyrimido 4,5 B 1 2 Diazepine Systems
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are crucial for understanding the electronic structure and potential tautomerism of 1H-pyrimido[4,5-b] nih.govnih.govdiazepine (B8756704) systems. rsc.orgorientjchem.org
Electronic Structure: The electronic properties of the 1H-pyrimido[4,5-b] nih.govnih.govdiazepine core are fundamental to its interactions with biological targets. Calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information helps in identifying regions of the molecule that are likely to participate in hydrogen bonding, electrostatic interactions, or other non-covalent interactions with a protein's active site. For instance, comprehensive spectroscopic analysis of derivatives like 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one provides detailed structural confirmation and characterization of its electronic properties.
Tautomerism: Tautomerism, the interconversion of structural isomers, is a significant consideration for heterocyclic compounds like pyrimidodiazepines. Different tautomers can exhibit distinct biological activities and physicochemical properties. Quantum chemical calculations can predict the relative stabilities of various tautomeric forms in different environments (gas phase or in solution). orientjchem.org For example, in related pyridodiazepinone systems, both oxo-imino and oxo-enamino tautomeric forms have been identified and characterized using NMR spectroscopy, with computational calculations (GIAO) corroborating the experimental findings. nih.gov The relative populations of these tautomers can be influenced by substituent effects and the surrounding solvent. nih.gov In some cases, a specific tautomeric form, such as the pyrimido[4,5-c] nih.govfrontiersin.orgdiazepine tautomer, can be selectively synthesized and stabilized. nih.gov
The table below summarizes the key aspects of quantum chemical calculations applied to pyrimidodiazepine systems.
| Computational Aspect | Methods | Key Findings | References |
| Electronic Structure | DFT (B3LYP, M062X), Ab initio methods | Determination of HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. | rsc.orgarxiv.org |
| Tautomerism | DFT, GIAO calculations | Identification of stable tautomers (e.g., oxo-imino vs. oxo-enamino) and prediction of their relative energies. | nih.govnih.gov |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of 1H-pyrimido[4,5-b] nih.govnih.govdiazepine derivatives to their biological targets. nih.govnih.govnih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in virtual screening campaigns to identify potential hit compounds from large chemical libraries. For pyrimidodiazepine-based compounds, docking studies have been employed to understand their interaction with various protein kinases and other targets. nih.govmdpi.com The docking results typically provide a binding score, which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. cambridgemedchemconsulting.com
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.gov These simulations can confirm the stability of key interactions identified in docking studies and provide insights into the flexibility of the binding site. For example, a 10-nanosecond MD simulation was used to confirm the stability of a 2-phenylpyrimidine (B3000279) inhibitor complexed with its target enzyme. nih.gov
The combination of docking and MD simulations offers a comprehensive understanding of the molecular recognition process, guiding the design of new derivatives with improved potency and selectivity. nih.gov
The following table highlights the application of these methods to pyrimidodiazepine systems.
| Technique | Purpose | Information Gained | References |
| Molecular Docking | Predicts ligand binding orientation and affinity. | Binding poses, scoring functions, key interacting residues (hydrogen bonds, hydrophobic interactions). | nih.govresearchgate.netmdpi.com |
| Molecular Dynamics | Assesses the stability of the ligand-protein complex. | Conformational changes, stability of interactions over time, flexibility of the binding pocket. | nih.govnih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies that relate the chemical structure of a series of compounds to their biological activity, providing predictive models for the design of new, more potent analogues. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the physicochemical properties (descriptors) of a set of molecules with their experimentally determined biological activities. nih.gov For pyrimidodiazepine derivatives, QSAR studies can identify the key structural features that contribute to their inhibitory activity against a specific target. nih.gov These models, once validated, can be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. A successful QSAR model for a series of benzodiazepine (B76468) derivatives showed a good correlation between the predicted and experimental activities, demonstrating its predictive power. nih.gov
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. nih.govdovepress.com Pharmacophore models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). researchgate.net These models serve as 3D queries for virtual screening of compound databases to identify novel scaffolds that match the required pharmacophoric features. frontiersin.org For pyrimidodiazepine systems, pharmacophore modeling helps in understanding the crucial interactions required for biological activity and in designing new molecules with diverse chemical structures but similar binding properties. nih.govresearchgate.net
The table below provides an overview of QSAR and pharmacophore modeling in the context of pyrimidodiazepine research.
| Modeling Approach | Objective | Outcome | References |
| QSAR | Correlate chemical structure with biological activity. | Predictive mathematical models for activity estimation of new compounds. | nih.govnih.gov |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. | 3D models for virtual screening and scaffold hopping. | frontiersin.orgresearchgate.netnih.govdovepress.com |
In Silico ADMET Predictions (excluding clinical implications)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles. nih.govnih.gov
ADMET Prediction: Various computational models and software are available to predict a wide range of ADMET-related properties for 1H-pyrimido[4,5-b] nih.govnih.govdiazepine derivatives. bohrium.comresearchgate.net These predictions are based on the compound's structure and physicochemical properties. Key parameters that can be estimated include:
Absorption: Intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential. frontiersin.org
Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution. nih.gov
Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes. researchgate.net
Excretion: Prediction of total clearance. mdpi.com
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.org
These in silico ADMET predictions help in prioritizing compounds with desirable drug-like properties for further experimental evaluation, thereby reducing the likelihood of late-stage failures in the drug development process. nih.gov
The following table summarizes the types of in silico ADMET predictions relevant to pyrimidodiazepine systems.
| ADMET Property | Predicted Parameters | Significance | References |
| Absorption | Intestinal absorption, Caco-2 permeability | Indicates potential for oral bioavailability. | frontiersin.org |
| Distribution | Plasma protein binding, blood-brain barrier permeability | Influences the extent and site of drug action. | nih.gov |
| Metabolism | Metabolic stability, sites of metabolism | Determines the compound's half-life and potential for drug-drug interactions. | researchgate.net |
| Excretion | Total clearance | Relates to the efficiency of drug elimination from the body. | mdpi.com |
| Toxicity | Ames mutagenicity, hERG inhibition, hepatotoxicity | Early identification of potential safety concerns. | frontiersin.org |
Conformational Analysis using Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the flexible seven-membered diazepine ring in the 1H-pyrimido[4,5-b] nih.govnih.govdiazepine system, understanding its conformational preferences is crucial.
Computational Methods for Conformational Analysis: Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. rsc.org This analysis can reveal the preferred three-dimensional shape of the molecule in solution, which is essential for its interaction with a biological target. The conformation of a molecule can significantly influence its biological activity, as the binding site of a protein is often stereoselective.
For instance, in the case of benzodiazepines, the seven-membered ring can adopt various conformations, such as boat and twist-boat forms. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion. rsc.org This information is vital for understanding the dynamic behavior of the molecule and its ability to adapt its shape to fit into a receptor's binding pocket.
The table below outlines the role of computational methods in the conformational analysis of pyrimidodiazepine systems.
| Computational Method | Purpose | Key Insights | References |
| Molecular Mechanics | Rapidly explore conformational space. | Identification of a wide range of possible conformations. | rsc.org |
| Quantum Mechanics (DFT) | Accurately calculate the energies of different conformers. | Determination of the relative stabilities of conformers and energy barriers for interconversion. | rsc.org |
Advanced Analytical Techniques for Structural Elucidation of Novel 1h Pyrimido 4,5 B 1 2 Diazepine Derivatives
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine (B8756704) derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments.
The primary application of HRMS in this context is the unequivocal confirmation of the molecular formula of a synthesized compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed structure, researchers can validate the identity of the target molecule. This is particularly crucial for distinguishing between isomers or compounds with very similar nominal masses. The technique is also invaluable for analyzing fragmentation patterns, which can offer further structural insights into the pyrimidodiazepine core and its substituents. Synthesized compounds are often characterized by HRMS to confirm their elemental composition and support the proposed chemical structures. researchgate.net
Table 1: Example HRMS Data for a Hypothetical 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine Derivative
| Parameter | Value |
| Compound Name | 7-(1H-benzimidazol-2-ylazo)-1,3-dimethyl-1H-pyrimido[4,5-b] nih.govresearchgate.netdiazepine-2,4-dione |
| Molecular Formula | C₁₇H₁₄N₈O₂ |
| Calculated Mass (m/z) | 374.1243 |
| Observed Mass (m/z) | 374.1240 |
| Mass Difference (ppm) | -0.8 |
Note: The data in this table is illustrative and represents typical values obtained in HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
1D NMR (¹H and ¹³C):
¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in certain 1H-pyrimido[4,5-b] nih.govresearchgate.netdiazepine-7-carbonitrile derivatives, the N-CH₂ protons appear as a singlet around δ 5.23–5.25 ppm. nih.gov Protons attached to nitrogen or oxygen, such as N3–H and C8-OH, are often highly deshielded, appearing far downfield (around δ 11.4 ppm and δ 14.0 ppm, respectively), which helps in their assignment. nih.gov
¹³C NMR: This technique provides a spectrum of the carbon atoms in the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. For example, the C=O groups in the pyrimidine (B1678525) ring of some derivatives show downfield shifts typical for imides, a result of the lone-pair electron overlap from the adjacent nitrogen atom. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives. researchgate.net
Solid-state NMR: While less common, solid-state NMR can be employed to study the structure and dynamics of these compounds in the solid phase, providing information that is complementary to X-ray diffraction data, especially for amorphous or poorly crystalline materials.
Studies have utilized detailed NMR measurements, including DEPT (Distortionless Enhancement by Polarization Transfer) and selective decoupling experiments, to confirm the structures of pyrimido[4,5-b] nih.govresearchgate.netdiazepine derivatives and investigate their tautomeric forms. researchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Source |
| ¹H | N3–H (imide) | ~11.4 | nih.gov |
| ¹H | C8-OH (enol) | ~14.0 | nih.gov |
| ¹H | N-CH₂ (benzyl) | 5.23 - 5.25 | nih.gov |
| ¹H | Aromatic Protons | 7.2 - 8.6 | kfnl.gov.sa |
| ¹³C | C=O (imide) | Downfield shift | nih.gov |
Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.
X-ray Crystallography for Absolute Stereochemistry and Conformation
For 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine derivatives, single-crystal X-ray diffraction analysis has been used to definitively confirm the fused heterocyclic structure. researchgate.net It is particularly vital for establishing the absolute stereochemistry at chiral centers and for understanding the conformation of the seven-membered diazepine ring, which often adopts a non-planar "boat" conformation. researchgate.net Furthermore, X-ray analysis can reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can influence the tautomeric form present in the solid state. researchgate.net
Table 3: Illustrative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C=N, C-N, C=O (Å) |
| Bond Angles | e.g., C-N-C (°) |
| Torsion Angles | Defines the ring conformation (e.g., boat) |
Note: This table lists the types of data obtained from an X-ray crystallographic experiment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and valuable technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a "fingerprint" of the compound.
In the analysis of 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine derivatives, FT-IR is instrumental in confirming the success of synthetic steps. For example, the formation of a nitrile group during cyclization is confirmed by the appearance of a sharp C≡N stretching band in the region of 2217–2222 cm⁻¹. nih.gov The presence of carbonyl groups (C=O) in the pyrimidine ring is indicated by strong absorption bands, typically between 1610 and 1690 cm⁻¹. nih.gov The positions of these bands can provide clues about the electronic environment, such as conjugation or hydrogen bonding. The synthesized compounds are routinely characterized by their IR spectra. kfnl.gov.saresearchgate.net
Table 4: Characteristic FT-IR Absorption Bands for 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |
| Nitrile (C≡N) | Stretch | 2217 - 2222 | nih.gov |
| Carbonyl (C=O) | Stretch | 1610 - 1690 | nih.gov |
| Amine/Imine (N-H) | Stretch | 3100 - 3400 | General |
| Alkene (C=C) | Stretch | 1580 - 1650 | General |
| Aromatic (C-H) | Stretch | > 3000 | General |
Chromatographic and Spectroscopic Methods for Purity Assessment
Ensuring the purity of a synthesized compound is critical for subsequent biological testing and further reactions. A combination of chromatographic and spectroscopic methods is used for this purpose.
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. kfnl.gov.sa The presence of a single spot under UV light or after staining suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. It is the preferred method for determining the precise purity of the final compound. When dealing with chiral derivatives, HPLC using a chiral stationary phase is essential for separating and quantifying enantiomers or diastereoisomers, which is often a critical step. researchgate.net
Elemental Analysis: This method determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared with the theoretical percentages calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence of the compound's purity and supports the proposed formula.
These methods, often used in conjunction with recrystallization techniques, ensure that the characterized 1H-Pyrimido[4,5-b] nih.govresearchgate.netdiazepine derivatives are of high purity for any subsequent applications. nih.gov
Emerging Research Directions and Future Perspectives for 1h Pyrimido 4,5 B 1 2 Diazepine Research
Design of Multi-Target Ligands
The development of ligands that can simultaneously modulate multiple biological targets is a growing strategy in drug discovery, especially for complex diseases like cancer. The pyrimidodiazepine scaffold is well-suited for this approach.
Research into related fused pyrimidine (B1678525) systems has demonstrated significant success in creating multi-targeted inhibitors. For instance, a series of pyrazolo[4,3-b]pyrimido[4,5-e] Current time information in Washington, DC, US.google.comdiazepine (B8756704) derivatives were designed and synthesized as inhibitors of Aurora A, Aurora B, and Kinase Insert Domain-containing Receptor (KDR), all of which are crucial for cancer progression. nih.gov One of the most potent analogs, compound 17g , showed significant inhibitory activity against all three kinases, with IC50 values in the nanomolar range. nih.gov This suggests that the pyrazolo-pyrimido-diazepine framework is a promising scaffold for developing multi-targeted anticancer agents. nih.gov
Similarly, the benzo[e]pyrimido[5,4-b] Current time information in Washington, DC, US.google.comdiazepin-6(11H)-one scaffold has been identified as a potent and selective inhibitor of Big MAP Kinase 1 (BMK1/ERK5). nih.gov Through structure-activity relationship (SAR) studies, derivatives were optimized to achieve submicromolar cellular IC50 values, with some compounds also showing favorable pharmacokinetic properties, making them suitable as pharmacological probes and starting points for therapeutic development. nih.gov
These examples underscore a clear future direction for 1H-pyrimido[4,5-b] Current time information in Washington, DC, US.google.comdiazepine research: the rational design of derivatives that can interact with multiple, disease-relevant targets to achieve a synergistic therapeutic effect.
Table 1: Multi-Target Inhibition by Pyrimidodiazepine-Related Scaffolds
| Compound/Scaffold | Target(s) | Key Findings (IC50 Values) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-b]pyrimido[4,5-e] Current time information in Washington, DC, US.google.comdiazepine (cpd 17g) | Aurora A, Aurora B, KDR | 46.2 nM (Aurora A), 37.6 nM (Aurora B), 21.6 nM (KDR) | nih.gov |
| Benzo[e]pyrimido[5,4-b] Current time information in Washington, DC, US.google.comdiazepin-6(11H)-one (cpd 11) | BMK1 (ERK5) | Kd = 19 nM; Cellular IC50 = 0.19 µM | nih.gov |
| Benzo[e]pyrimido[5,4-b] Current time information in Washington, DC, US.google.comdiazepin-6(11H)-one (cpd 21) | BMK1 (ERK5) | Cellular IC50 = 0.13 µM | nih.gov |
Diversity-Oriented Synthesis (DOS) for Scaffold Exploration and Chemical Space Expansion
To unlock the full therapeutic potential of the pyrimidodiazepine core, researchers are employing diversity-oriented synthesis (DOS) to create large libraries of structurally varied analogs. DOS strategies allow for the efficient expansion of the chemical space around the core scaffold, facilitating the discovery of novel biological activities.
Efficient, one-pot synthetic methods have been developed for related pyrimidodiazepine isomers. For example, novel 1H-pyrimido[4,5-c] Current time information in Washington, DC, US.nih.govdiazepines were synthesized in excellent yields through the reaction of 1,3-dimethyl-6-hydrazinouracils with various α,β-unsaturated compounds. This approach provides a simple, mild, and efficient route to functionalized pyrimidodiazepines, expanding the synthetic versatility of uracil (B121893) derivatives.
Furthermore, the use of novel catalysts is proving effective. An improved procedure for synthesizing substituted 1,4-diazepines and 1,5-benzodiazepines utilizes Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov This method achieves high yields and short reaction times for a wide range of derivatives, demonstrating that the catalytic activity can be fine-tuned by altering the catalyst's composition. nih.gov Such efficient protocols are crucial for building the diverse compound libraries needed for high-throughput screening and SAR studies.
Table 2: Synthetic Strategies for Diversity-Oriented Synthesis of Diazepines
| Synthetic Method | Starting Materials | Resulting Scaffold | Key Advantage | Reference |
|---|---|---|---|---|
| One-pot condensation | 1,3-Dimethyl-6-hydrazinouracil (B1329703) + α,β-unsaturated carbonyl compounds | 1H-Pyrimido[4,5-c] Current time information in Washington, DC, US.nih.govdiazepine | High yields, mild conditions, operational simplicity |
These synthetic advancements are critical for future research, enabling the systematic exploration of how different substitution patterns on the pyrimidodiazepine ring affect biological activity.
Prodrug Strategies and Targeted Delivery Systems
While specific prodrug or targeted delivery systems for 1H-pyrimido[4,5-b] Current time information in Washington, DC, US.google.comdiazepine have not been extensively reported in the literature, this represents a significant and logical future research avenue. The development of advanced drug delivery systems (DDSs) is a key strategy for enhancing the therapeutic index of potent molecules by improving solubility, prolonging circulation time, and ensuring site-specific drug release.
Future research could focus on applying established nanocarrier technologies to pyrimidodiazepine derivatives. For instance, PEGylation (coating with polyethylene (B3416737) glycol) is a widely used method to create "stealth" nanoparticles that can evade the immune system, prolonging their time in circulation and enhancing tumor accumulation via the enhanced permeability and retention (EPR) effect. Furthermore, "smart" delivery systems that respond to the unique microenvironment of diseased tissues, such as lower pH or specific enzyme expression, could be developed. These systems could be designed to release their pyrimidodiazepine payload specifically at the target site, minimizing off-target effects.
Aptamer-conjugated nanoparticles are another promising approach. Aptamers, which are single-stranded DNA or RNA molecules, can be selected to bind to specific cell surface markers, such as those overexpressed on cancer cells, thereby guiding the drug-loaded nanoparticle directly to the intended target. The application of these and other DDS technologies could significantly advance the preclinical and potential clinical development of potent pyrimidodiazepine-based therapeutic agents.
Role in Neglected Tropical Disease Research (e.g., Antimicrobial, Antimalarial, Antitubercular activity)
The pyrimidodiazepine scaffold has shown considerable promise as a source of new agents against infectious diseases, including neglected tropical diseases.
A significant body of research has focused on the antitubercular properties of these compounds. In one study, three series of novel 8,9-dihydro-7H-pyrimido[5,4-b] Current time information in Washington, DC, US.google.comdiazepines were synthesized and evaluated against 15 different Mycobacterium species. nih.gov Several compounds exhibited moderate but broad inhibitory activity against 13 of the tested microorganisms, validating this scaffold as a promising starting point for the development of new antitubercular drugs. nih.gov
Table 3: Antimycobacterial Activity of 8,9-dihydro-7H-pyrimido[5,4-b] Current time information in Washington, DC, US.google.comdiazepine Derivatives
| Compound | Mycobacterium tuberculosis H37Rv (MIC µg/mL) | Other Active Strains (MIC Range µg/mL) | Reference |
|---|---|---|---|
| 4a | >100 | 6.25-100 | nih.gov |
| 5a | 100 | 12.5-100 | nih.gov |
| 5c | 100 | 25-100 | nih.gov |
| 5d | 100 | 25-100 | nih.gov |
Beyond tuberculosis, related diazepine derivatives have demonstrated broader antimicrobial and antifungal activities. google.com A patent has also been granted for the use of 1H-pyrimido[4,5-c] Current time information in Washington, DC, US.nih.govdiazepines as antibacterial and anticoccidocidal agents. google.com
While direct antimalarial activity for the 1H-pyrimido[4,5-b] Current time information in Washington, DC, US.google.comdiazepine core is not yet widely reported, the known success of other nitrogen-containing heterocyclic scaffolds in antimalarial drug discovery suggests this is a fertile area for future investigation. The exploration of pyrimidodiazepine libraries against Plasmodium falciparum and other parasites could lead to the identification of novel therapeutic leads for malaria and other neglected tropical diseases.
Patent Landscape and Intellectual Property Trends (focused on synthetic methods and pre-clinical applications)
The intellectual property landscape for pyrimidodiazepine derivatives and related fused pyrimidines reflects the growing therapeutic interest in this class of compounds, particularly in oncology.
An early patent in this area, US4315932A , disclosed 1H-pyrimido[4,5-c] Current time information in Washington, DC, US.nih.govdiazepines and their application as antimicrobial agents. google.com This patent covered the compounds themselves and their use for combating microorganisms. google.com
More recently, the patent landscape has been dominated by applications in cancer therapy, with a strong focus on kinase inhibition. Heterocyclic scaffolds like pyrimidodiazepines are frequently claimed in patents for kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. nih.gov
A prominent recent example is patent WO2022145989A1 , which claims novel pyrimidodiazepine derivatives as highly selective inhibitors of Polo-like kinase 1 (PLK1), a validated target in oncology. google.com The invention covers the compounds, their preparation, and their use in treating PLK1-related diseases. google.com Other patents cover related structures for similar applications, such as pyrimidine derivatives for inhibiting the Epidermal Growth Factor Receptor (EGFR). google.com
The trend in the patent landscape points towards the development of precisely substituted pyrimidodiazepine derivatives as highly selective modulators of specific biological targets for well-defined therapeutic applications, primarily in the treatment of cancer. This indicates a shift from broad biological activity screening to rational, target-based drug design and a focus on securing intellectual property for these high-value clinical candidates.
Q & A
Q. What are the standard synthetic routes for preparing 1H-Pyrimido[4,5-b][1,4]diazepine derivatives?
The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. For example, 5-amino-4,6-dichloropyrimidine reacts with phenols or thiophenols under basic conditions (e.g., K₂CO₃ in DMF or ethanol) to form intermediates, followed by cyclization via Pictet-Spengler reactions to yield the diazepine core . Purification methods include silica gel chromatography and recrystallization. Key steps require optimization of reaction time, solvent polarity, and temperature to avoid by-products (e.g., compound 9e by-product formation) .
Q. How can researchers validate the structural integrity of synthesized 1H-Pyrimido[4,5-b][1,4]diazepine compounds?
Structural validation relies on spectroscopic techniques:
- ¹H NMR : To confirm hydrogen environments and regiochemistry (e.g., aromatic protons at δ 6.5–8.5 ppm).
- Mass spectrometry (MS) : For molecular ion peaks matching the expected molecular weight (e.g., m/z 213.192 for C₁₁H₇N₃O₂) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in 1-ethoxymethyl-5-methyl-9-phenyl derivatives .
Q. What are common challenges in scaling up the synthesis of these compounds?
Scale-up issues include:
- Low yields due to competing side reactions (e.g., dimerization of intermediates) .
- By-product formation , requiring rigorous chromatography or fractional crystallization .
- Solvent selection : Polar aprotic solvents like DMF improve reactivity but complicate solvent removal .
Advanced Research Questions
Q. How can computational methods aid in designing 1H-Pyrimido[4,5-b][1,4]diazepine derivatives for specific biological targets?
- Molecular docking : Predict binding affinities to targets like HIV-1 reverse transcriptase or 15-lipoxygenase .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with inhibitory activity .
- DFT calculations : Optimize reaction pathways for cyclization steps to reduce energy barriers .
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Dose-response profiling : Compare IC₅₀ values under standardized assays (e.g., enzyme inhibition vs. cell viability) .
- Metabolic stability testing : Assess if discrepancies arise from rapid degradation in certain cell lines .
- Crystallographic analysis : Verify if structural modifications (e.g., ethoxymethyl groups) alter target binding .
Q. How can researchers optimize the pharmacokinetic properties of 1H-Pyrimido[4,5-b][1,4]diazepine-based drug candidates?
- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) to improve solubility .
- Prodrug strategies : Mask polar functionalities (e.g., esterification of hydroxyl groups) to enhance bioavailability .
- Plasma protein binding assays : Evaluate compound stability in serum to predict in vivo half-life .
Methodological Focus
Q. What experimental designs are recommended for studying the mechanism of action of these compounds?
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using purified targets (e.g., 15-lipoxygenase) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- RNA sequencing : Identify downstream gene expression changes in treated vs. untreated models .
Q. How should researchers approach the synthesis of multi-substituted derivatives for structure-activity relationship (SAR) studies?
- Parallel synthesis : Use combinatorial chemistry to generate libraries with varied substituents (e.g., alkyl, aryl, heteroaryl) .
- Protecting group strategies : Temporarily block reactive sites (e.g., amines) during functionalization steps .
- High-throughput screening : Prioritize derivatives with >80% purity and validated structural integrity .
Data Analysis and Interpretation
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
Q. How can researchers reconcile conflicting crystallographic and spectroscopic data?
- Dynamic NMR studies : Investigate conformational flexibility that may obscure NMR signals .
- Temperature-dependent XRD : Resolve disordered crystal regions affecting structural assignments .
- Cross-validation : Compare data with analogs (e.g., pyrimido[4,5-b]quinoline derivatives) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
